molecular formula C8H6ClFO2 B1472185 3-Chloro-2-fluoro-4-methylbenzoic acid CAS No. 1427416-06-5

3-Chloro-2-fluoro-4-methylbenzoic acid

Cat. No.: B1472185
CAS No.: 1427416-06-5
M. Wt: 188.58 g/mol
InChI Key: GPXXOGYQCNEOTN-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 1427416-06-5 . It has a molecular weight of 188.59 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClFO2/c1-4-2-3-5 (8 (11)12)7 (10)6 (4)9/h2-3H,1H3, (H,11,12) .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Intermediate for Herbicide Production : 3-Chloro-2-fluoro-4-methylbenzoic acid serves as an intermediate in the synthesis of herbicides. The synthesis involves various chemical reactions demonstrating its utility in developing agricultural chemicals with potential herbicidal activity (Liu Chang-chun, 2006).
  • Building Block for Heterocyclic Compounds : This compound is also explored as a building block in solid-phase synthesis for generating various heterocyclic scaffolds. It shows promise in constructing nitrogenous heterocycles, which are crucial in drug discovery and development (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).

Material Science and Engineering

  • Polymer Synthesis : Research on coordination polymers demonstrates the use of chloro and methyl substituted benzoic acids, including derivatives similar to this compound, for synthesizing materials with potential applications in gas adsorption and dielectric properties (Kiyonori Takahashi et al., 2014).

Environmental Chemistry

  • Biodegradation Studies : Studies on the biodegradation of fluorinated aromatic compounds, including those related to this compound, reveal the capacity of certain microbial strains to break down these compounds. This research is vital for understanding the environmental fate of fluorinated organic pollutants (F. Boersma et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-4-methylbenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

3-chloro-2-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXXOGYQCNEOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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